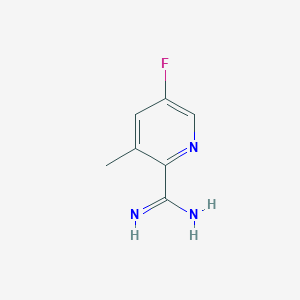

5-Fluoro-3-methylpicolinimidamide

Description

Properties

Molecular Formula |

C7H8FN3 |

|---|---|

Molecular Weight |

153.16 g/mol |

IUPAC Name |

5-fluoro-3-methylpyridine-2-carboximidamide |

InChI |

InChI=1S/C7H8FN3/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3H,1H3,(H3,9,10) |

InChI Key |

AJLBKKGQTLVOPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=N)N)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,6-Dichloro-5-fluoronicotinic acid is a common precursor for fluorinated picolinimidamide derivatives.

- Amines such as tetrahydro-2H-pyran-4-amine hydrochloride are used to introduce amino substituents.

- Use of bases like N-ethyl-N,N-diisopropylamine facilitates nucleophilic substitution reactions.

Microwave-Assisted Amination

A notable preparation method involves the microwave-assisted reaction of 2,6-dichloro-5-fluoronicotinic acid with tetrahydro-2H-pyran-4-amine hydrochloride in the presence of diisopropylethylamine in acetonitrile solvent. This reaction is conducted at 130 °C for 21 hours under microwave irradiation, yielding 6-chloro-5-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)nicotinic acid with approximately 39% yield after purification by reverse phase chromatography.

This method highlights the efficiency of microwave irradiation in promoting substitution reactions on fluorinated pyridine rings, improving reaction rates and yields.

Reaction Conditions and Yields

Analytical Characterization

- Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular ion peaks consistent with the expected mass (e.g., m/z 273 for intermediates).

- Proton Nuclear Magnetic Resonance (¹H NMR) spectra provide detailed insights into the chemical environment of protons in the molecule, confirming substitution patterns and purity.

- Reported ¹H NMR signals for intermediates include multiplets and doublets consistent with pyridine ring protons and substituent methylene groups.

Comparative Analysis of Synthesis Routes

While the microwave-assisted amination method is well-documented and offers moderate yields, alternative synthetic routes may involve:

- Traditional heating methods with longer reaction times.

- Use of different amine nucleophiles for structural diversity.

- Catalytic methods involving palladium or other transition metals for selective fluorination or amidination, as seen in related fluorinated amino acid syntheses.

Summary of Research Findings and Recommendations

- Microwave-assisted synthesis provides a practical and scalable route to fluorinated picolinimidamide intermediates with moderate yields.

- Purification by reverse phase chromatography ensures high purity suitable for further functionalization.

- Amidination remains a critical step requiring optimization for maximum yield and selectivity.

- Further research into catalytic amidination and alternative fluorination strategies could improve overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylpicolinimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.

Scientific Research Applications

5-Fluoro-3-methylpicolinimidamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylpicolinimidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability by altering its lipophilicity and metabolic stability . The exact pathways and targets are still under investigation, but the compound’s unique properties make it a promising candidate for various applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key differences between 5-Fluoro-3-methylpicolinimidamide and its structural analogs:

Functional Group Impact

Substituent Position Effects

Pharmacological Implications

- Metabolic Stability : Trifluoromethyl groups (as in CID 2745926) resist oxidative metabolism, whereas methyl groups (as in the target compound) may undergo faster hepatic clearance .

- Solubility : Hydrochloride salts (e.g., 5-Methoxypicolinimidamide HCl ) enhance aqueous solubility, critical for bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-3-methylpicolinimidamide, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, starting from fluorinated pyridine precursors. For example, trifluoromethylation reagents (e.g., Togni’s reagent) can introduce fluorine at the 5-position .

- Purity Validation : Use HPLC (≥98% purity threshold) with UV detection (λmax ~220–286 nm) and confirm structural integrity via H/C NMR (e.g., characteristic peaks for imidamide protons at δ 8.3–8.5 ppm) .

| Key Reaction Parameters |

|---|

| Catalyst: Pd(OAc)/XPhos |

| Solvent: DMF, 80°C |

| Reaction Time: 12–24 hrs |

| Yield: 60–75% |

Q. Which spectroscopic techniques are critical for characterizing 5-Fluoro-3-methylpicolinimidamide?

- Approach :

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] (calculated for CHFN: 154.07 g/mol) .

- FT-IR : Identify imidamide N–H stretches (~3350 cm) and C–F vibrations (~1220 cm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. How should researchers design initial biological assays for this compound?

- Guidelines :

- Target Selection : Prioritize receptors with known affinity for fluorinated picolinamides (e.g., NMDA, 5-HT) using competitive binding assays .

- Dose Range : Test 0.1–100 µM concentrations in vitro, with negative controls (e.g., unfluorinated analogs) .

- Data Collection : Use triplicate measurements and statistical validation (p < 0.05 via ANOVA) to minimize variability .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of 5-Fluoro-3-methylpicolinimidamide with biological targets?

- Workflow :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on fluorine’s electronegativity and steric effects .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses (RMSD < 2.0 Å) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Troubleshooting :

- Purity Reassessment : Verify compound integrity via LC-MS and elemental analysis; impurities (e.g., des-fluoro byproducts) may skew results .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ion concentrations (e.g., 150 mM NaCl) to minimize variability .

- Orthogonal Assays : Cross-validate using SPR (kinetics) and fluorescence polarization (affinity) to confirm target engagement .

Q. How can isotopic labeling (e.g., F NMR) enhance mechanistic studies of this compound?

- Application :

-

Metabolic Tracing : Incorporate F labels to track metabolite formation in hepatocyte models without background interference .

-

Binding Kinetics : Use F NMR chemical shift perturbations to map ligand-protein interactions in real time .

Isotopic Labeling Protocol Precursor: 5-Fluoro-3-methylpicolinic acid (F) Reaction: Amidation with N-ammonia Detection Limit: 1 µM (S/N > 3)

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.